1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one
CAS No.: 819792-64-8
Cat. No.: VC16815877
Molecular Formula: C17H16O3S
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 819792-64-8 |
|---|---|
| Molecular Formula | C17H16O3S |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H16O3S/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(11-9-15)21(2,19)20/h3-12H,1-2H3 |
| Standard InChI Key | AITOCJUKULFGJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Introduction
1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to a phenyl ring and an enone functional group. This compound is of interest in synthetic organic chemistry due to its potential biological activities and versatility in chemical reactions.
Synthesis and Applications
The synthesis of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of appropriate aromatic aldehydes and ketones. This method highlights the utility of simple aromatic compounds in constructing more complex structures.
Applications:
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Medicinal Chemistry: Compounds with similar structures have been studied for their potential therapeutic applications, particularly in inflammation and cancer research.
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Synthetic Organic Chemistry: The compound's unique structure makes it versatile in various chemical reactions.
Biological Activities
1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one exhibits notable biological activities, particularly in the realm of medicinal chemistry. Preliminary data suggest interactions with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Further investigation using techniques like molecular docking and spectroscopic methods could provide insights into these interactions.
Comparison with Similar Compounds
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